molecular formula C6H9ClN2O2 B1450254 1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 1797565-87-7

1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No. B1450254
CAS RN: 1797565-87-7
M. Wt: 176.6 g/mol
InChI Key: CGYCHPQRIWLOKL-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-1H-imidazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H8N2O2 . It is also known by other names such as “3,5-DIMETHYLIMIDAZOLE-4-CARBOXYLIC ACID” and "3,5-dimethyl-3H-imidazole-4-carboxylic acid" . The molecular weight of this compound is 140.14 g/mol .


Synthesis Analysis

While specific synthesis methods for “1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” were not found, imidazoles can generally be synthesized through a one-pot, four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-1H-imidazole-5-carboxylic acid” can be represented by the SMILES string “CC1=C(N(C=N1)C)C(=O)O” and the InChI string "InChI=1S/C6H8N2O2/c1-4-5(6(9)10)8(2)3-7-4/h3H,1-2H3,(H,9,10)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dimethyl-1H-imidazole-5-carboxylic acid” include a molecular weight of 140.14 g/mol, a XLogP3-AA value of 0.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 140.058577502 g/mol, a monoisotopic mass of 140.058577502 g/mol, a topological polar surface area of 55.1 Ų, a heavy atom count of 10, and a complexity of 149 .

Scientific Research Applications

Synthesis of Complex Compounds

1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is involved in complex synthetic pathways. For instance, it contributes to the formation of 8-ethoxycarbonyl-6,7-dimethyl-4-oxo-2-phenylimidazo[1,5-a]pyrimidin-5-ium, which is an intermediate in synthesizing other structurally interesting compounds. This indicates its role in facilitating diverse chemical reactions and producing novel molecules (R. Lis, J. Traina, & J. Huffman, 1990).

Development of Luminescence Sensors

Research also shows applications in developing fluorescence sensors. Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which include structures similar to this compound, have been synthesized for this purpose. These frameworks exhibit sensitivity to benzaldehyde-based derivatives, demonstrating potential for chemical sensing applications (B. Shi, Y. Zhong, L. Guo, & G. Li, 2015).

Chemical Analysis and Herbicide Study

This compound is also relevant in the development of efficient gas chromatographic methods for analyzing imidazolinone herbicides. Synthesized dimethyl derivatives of imidazolinone herbicides, which relate to the chemical structure of this compound, are used for trace-level analysis in various matrices, demonstrating its significance in environmental and agricultural chemistry (A. K. Anisuzzaman, M. Amin, N. Ogg, F. Hoq, M. Kanithi, & R. Jenkins, 2000).

Novel Pharmaceutical Applications

While avoiding specifics about drug use and side effects, it's notable that derivatives of this compound have been explored for potential pharmaceutical applications, such as in the synthesis of compounds with suspected antituberculotic activity. This suggests its utility in medicinal chemistry for developing new therapeutic agents (L. Bukowski & M. Janowiec, 1996).

Safety and Hazards

The safety information for “1,4-Dimethyl-1H-imidazole-5-carboxylic acid” includes hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

While specific future directions for “1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” were not found, imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many other properties make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

properties

IUPAC Name

3,5-dimethylimidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)8(2)3-7-4;/h3H,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYCHPQRIWLOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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